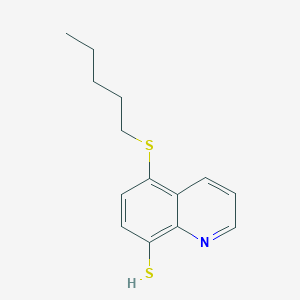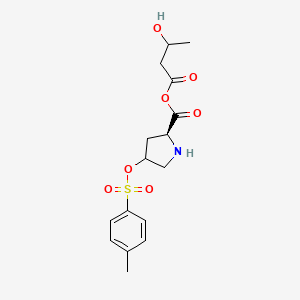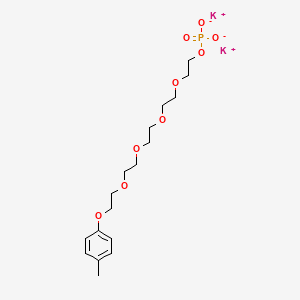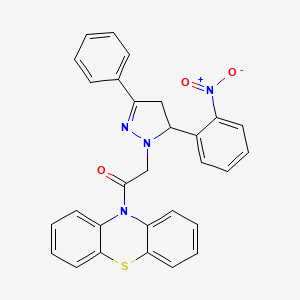
N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a butyl group, a methoxy group, and a methyloxazole moiety attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of 4-methoxybenzoic acid with N-butylamine and 4-methyloxazole. The reaction is carried out under controlled conditions to ensure high yield and purity. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as chromatography ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of N-butyl-4-methoxy-N-(4-methyloxazol-2-yl)amine.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Wissenschaftliche Forschungsanwendungen
N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butylbenzamide
- N-Methoxy-N-methylbenzamide
- 4-Methoxybenzamide
Uniqueness
N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide is unique due to the presence of the methyloxazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
57067-87-5 |
|---|---|
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
N-butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-6-8-14(20-3)9-7-13/h6-9,11H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
UQZRONWHHSCCBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)


![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)


![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)


![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)

